molecular formula C18H15F3N2O2S2 B3556190 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3556190
M. Wt: 412.5 g/mol
InChI Key: LFLZKLHNQXCHGJ-UHFFFAOYSA-N
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Description

The compound “2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide” contains several functional groups including an ethoxy group, a benzothiazole group, a thio group, a trifluoromethyl group, and an acetamide group . These functional groups could potentially give the compound a variety of chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzothiazole ring. The presence of the ethoxy, thio, trifluoromethyl, and acetamide groups could potentially influence the overall shape and polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thio group could potentially undergo oxidation or substitution reactions, while the acetamide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could potentially make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety profile .

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S2/c1-2-25-13-6-7-14-15(9-13)27-17(23-14)26-10-16(24)22-12-5-3-4-11(8-12)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLZKLHNQXCHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

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